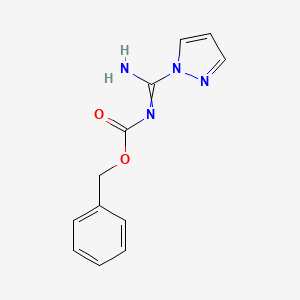

N-Cbz-吡唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

N-Cbz-pyrazole-1-carboxamidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its guanidinylating properties make it valuable in creating complex molecules with potential therapeutic effects. For instance, it has been utilized in the synthesis of bicyclic guanidine alkaloids, which exhibit significant biological activity .

1.2 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those containing the N-Cbz group, as anticancer agents. For example, chalcone-derived pyrazoles have shown potent cytotoxic effects against non-small cell lung cancer cell lines (A-549, H226, H460), with some derivatives demonstrating IC50 values as low as 4.32 µM . This suggests that N-Cbz-pyrazole-1-carboxamidine and its derivatives could be explored further for their antitumor potential.

Biological Activities

2.1 Anti-inflammatory and Antihypertensive Effects

Compounds related to N-Cbz-pyrazole-1-carboxamidine have been reported to exhibit anti-inflammatory and antihypertensive activities. The guanidine moiety can interact with various biological targets, leading to diverse pharmacological effects such as antihistamine and hypoglycemic actions .

2.2 Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interactions with enzyme systems or cellular pathways relevant to inflammation or cancer progression. For instance, molecular modeling studies have indicated that certain pyrazole derivatives can bind to tubulin, disrupting the mitotic spindle formation and leading to apoptosis in cancer cells .

Synthetic Methodologies

3.1 Synthesis of Guanidines

N-Cbz-pyrazole-1-carboxamidine is frequently employed in synthetic organic chemistry for the preparation of guanidines through guanidinylation reactions. The compound can be reacted with various amines under mild conditions to yield substituted guanidines with high yields .

3.2 Cycloaddition Reactions

The compound has also been involved in cycloaddition reactions aimed at synthesizing more complex heterocycles. For instance, reactions involving N-Cbz-pyrazole-1-carboxamidine have been optimized under high-pressure conditions to enhance reactivity and yield .

Summary of Key Applications

作用机制

Target of Action

N-Cbz-pyrazole-1-carboxamidine, also known as benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate, is a complex organic compound. It’s known that pyrazole derivatives are widely used in drug synthesis studies and form the main core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs .

Mode of Action

It’s known that it’s used as a guanidinylation reagent, particularly for electron-deficient and hindered amines . This suggests that it may interact with its targets by introducing a guanidinium group.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in methanol and chloroform , which could influence its bioavailability.

Result of Action

N-Cbz-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that the molecular and cellular effects of the compound’s action are related to the synthesis of this alkaloid.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-pyrazole-1-carboxamidine typically involves the reaction of pyrazole-1-carboxamidine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the protection of the carboxamidine group by the Cbz groups.

Industrial Production Methods

While specific industrial production methods for N-Cbz-pyrazole-1-carboxamidine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-Cbz-pyrazole-1-carboxamidine can undergo various chemical reactions, including:

Substitution Reactions: The Cbz groups can be removed under acidic or basic conditions to yield the free pyrazole-1-carboxamidine.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in peptide synthesis.

Common Reagents and Conditions

Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used to remove the Cbz groups.

Coupling: Reagents such as carbodiimides (e.g., EDCI) and bases (e.g., DIPEA) are used in coupling reactions to form peptide bonds.

Major Products Formed

Deprotection: Removal of the Cbz groups yields pyrazole-1-carboxamidine.

Coupling: Formation of peptide-linked pyrazole derivatives.

相似化合物的比较

Similar Compounds

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Another protected pyrazole-1-carboxamidine with tert-butoxycarbonyl (Boc) groups instead of Cbz groups.

1H-Pyrazole-1-carboxamidine: The unprotected form of the compound, which lacks the Cbz groups.

Uniqueness

N-Cbz-pyrazole-1-carboxamidine is unique due to its Cbz protection, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

生物活性

N-Cbz-pyrazole-1-carboxamidine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-Cbz-pyrazole-1-carboxamidine, with the chemical formula C12H12N4O2, features a pyrazole ring substituted with a carbobenzoxy (Cbz) group and a carboxamidine functional group. This structure is significant for its interaction with biological targets, particularly through hydrogen bonding and other non-covalent interactions.

The biological activity of N-Cbz-pyrazole-1-carboxamidine is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The nitrogen and hydrogen atoms in the guanidine group exhibit high affinity for carbonates, phosphates, and peptides, facilitating the formation of hydrogen bonds that are crucial for its biological activity.

- Biochemical Pathways : Compounds similar to N-Cbz-pyrazole-1-carboxamidine have been reported to exhibit anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .

Biological Activities

N-Cbz-pyrazole-1-carboxamidine has been studied for various pharmacological activities:

- Antimicrobial Activity : Pyrazole derivatives, including N-Cbz-pyrazole-1-carboxamidine, have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that modifications in the pyrazole structure can enhance antibacterial efficacy against strains such as E. coli and S. aureus.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated its potential in reducing carrageenan-induced edema in animal models .

- Trypanocidal Activity : Recent findings suggest that certain pyrazole derivatives can inhibit Trypanosoma cruzi, the parasite responsible for Chagas disease. N-Cbz-pyrazole-1-carboxamidine's structural modifications have been shown to enhance its trypanocidal efficacy .

Case Studies

Several studies have explored the biological activity of N-Cbz-pyrazole-1-carboxamidine and related compounds:

- Antimicrobial Efficacy : A study by Burguete et al. synthesized novel 1,5-diaryl pyrazoles and tested their antibacterial activity against various strains. The results indicated that specific structural features significantly influenced antimicrobial potency .

- Anti-inflammatory Studies : Research involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, highlighting their therapeutic potential in treating inflammatory conditions .

- Trypanocidal Activity Evaluation : In vitro studies on trypanocidal activity revealed that specific derivatives of pyrazoles showed promising results against T. cruzi, with IC50 values indicating effective inhibition of the parasite's growth .

Pharmacokinetics

The pharmacokinetic profile of N-Cbz-pyrazole-1-carboxamidine indicates it is slightly soluble in water but soluble in organic solvents like methanol and chloroform. This solubility profile is essential for its bioavailability and therapeutic applications.

属性

CAS 编号 |

152120-62-2 |

|---|---|

分子式 |

C12H12N4O2 |

分子量 |

244.25 g/mol |

IUPAC 名称 |

benzyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |

InChI 键 |

BXUMISWXFKCEIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N2C=CC=N2 |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。